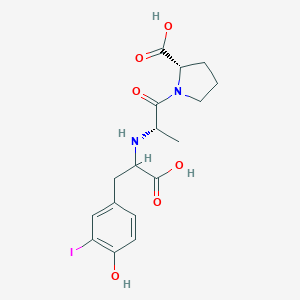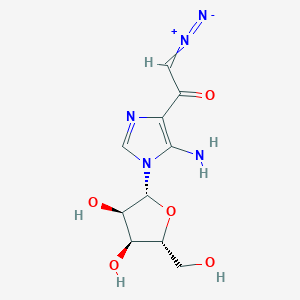
N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline, also known as CPIP, is a synthetic peptide that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPIP has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation and immune response. N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, thereby reducing the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases. N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline has been shown to reduce pain by inhibiting the activation of nociceptors, which are sensory neurons that respond to painful stimuli.
実験室実験の利点と制限
One of the main advantages of N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline is its potential therapeutic applications in various diseases, including cancer, arthritis, and inflammation. Additionally, N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain. However, one of the limitations of N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline is its high cost and low availability, which may limit its use in research studies.
将来の方向性
There are several future directions for the research on N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline. One potential direction is the development of N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline-based therapies for the treatment of cancer, arthritis, and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline and its effects on the immune system. Furthermore, the development of more efficient and cost-effective synthesis methods for N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline may increase its availability and use in research studies.
合成法
The synthesis of N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline involves the solid-phase peptide synthesis method, which is a widely used technique for the production of peptides. The process involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid being protected by a temporary group to prevent unwanted reactions. After the peptide chain is fully assembled, the temporary groups are removed, and the peptide is purified to obtain the final product.
科学的研究の応用
N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and inflammation. In cancer, N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline has been shown to inhibit the growth of tumor cells by inducing apoptosis and reducing angiogenesis. In arthritis, N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline has been shown to reduce inflammation and cartilage damage. Additionally, N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline has been shown to possess analgesic properties, making it a potential candidate for the treatment of pain.
特性
CAS番号 |
104531-07-9 |
|---|---|
製品名 |
N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline |
分子式 |
C17H21IN2O6 |
分子量 |
476.3 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[1-carboxy-2-(4-hydroxy-3-iodophenyl)ethyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H21IN2O6/c1-9(15(22)20-6-2-3-13(20)17(25)26)19-12(16(23)24)8-10-4-5-14(21)11(18)7-10/h4-5,7,9,12-13,19,21H,2-3,6,8H2,1H3,(H,23,24)(H,25,26)/t9-,12?,13-/m0/s1 |
InChIキー |
OWPKZUVCCJEJRB-SKGBEAKQSA-N |
異性体SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(CC2=CC(=C(C=C2)O)I)C(=O)O |
SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CC2=CC(=C(C=C2)O)I)C(=O)O |
正規SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CC2=CC(=C(C=C2)O)I)C(=O)O |
同義語 |
CPAP-E N-(1(S)-carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline N-(1(S)-carboxy-(4-OH-3-(125)iodopheny)ethyl)-Ala-Pro N-(1(S)-carboxy-(4-OH-3-iodophenyl)ethyl)-Ala-Pro |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B216727.png)

![[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B216739.png)
![2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B216751.png)
![Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate](/img/structure/B216764.png)







